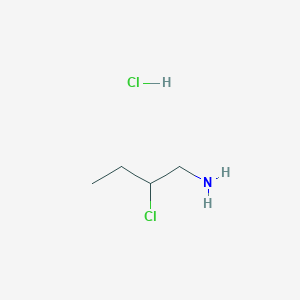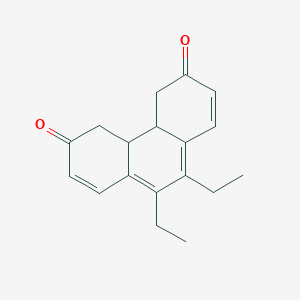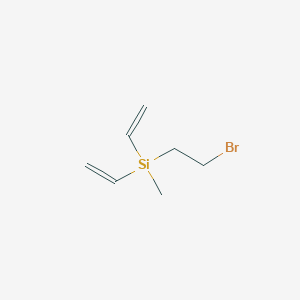
(2-Bromoethyl)(diethenyl)methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromoethyl)(diethenyl)methylsilane is an organosilicon compound characterized by the presence of a bromoethyl group, two ethenyl groups, and a methyl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(diethenyl)methylsilane typically involves the reaction of diethenylmethylsilane with a bromoethylating agent. One common method is the reaction of diethenylmethylsilane with 2-bromoethanol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recovery and recycling of reagents and solvents are crucial for cost-effective and environmentally friendly production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromoethyl)(diethenyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Addition Reactions: The ethenyl groups can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the silicon atom or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide can be used to facilitate nucleophilic substitution reactions.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, or organometallic reagents can be used in addition reactions with the ethenyl groups.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be employed for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Addition Products: Addition reactions can yield products with new functional groups attached to the ethenyl carbons.
Oxidation and Reduction Products: Oxidation may result in the formation of silanols or siloxanes, while reduction can lead to the formation of silanes with lower oxidation states.
Aplicaciones Científicas De Investigación
(2-Bromoethyl)(diethenyl)methylsilane has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of silicon-based polymers and materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for bioactive compounds and drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Bromoethyl)(diethenyl)methylsilane depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the silicon atom. In addition reactions, the ethenyl groups react with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved vary based on the specific chemical transformation or application.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloroethyl)(diethenyl)methylsilane: Similar in structure but with a chlorine atom instead of bromine.
(2-Bromoethyl)(dimethyl)methylsilane: Similar but with two methyl groups instead of ethenyl groups.
(2-Bromoethyl)(diethenyl)ethylsilane: Similar but with an ethyl group instead of a methyl group.
Uniqueness
(2-Bromoethyl)(diethenyl)methylsilane is unique due to the combination of its bromoethyl and diethenyl groups, which provide distinct reactivity and versatility in chemical synthesis. The presence of both ethenyl and bromoethyl groups allows for a wide range of chemical transformations, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
51664-52-9 |
|---|---|
Fórmula molecular |
C7H13BrSi |
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
2-bromoethyl-bis(ethenyl)-methylsilane |
InChI |
InChI=1S/C7H13BrSi/c1-4-9(3,5-2)7-6-8/h4-5H,1-2,6-7H2,3H3 |
Clave InChI |
QTXZNUXZWSRWJL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](CCBr)(C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-](/img/structure/B14671164.png)
![4-{(E)-[(4-Ethylphenyl)imino]methyl}benzonitrile](/img/structure/B14671172.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)

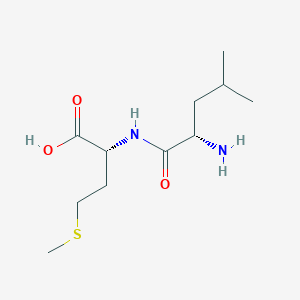

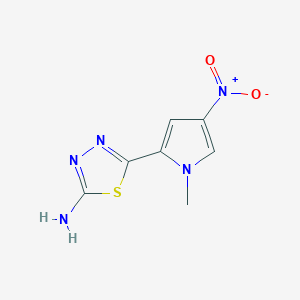
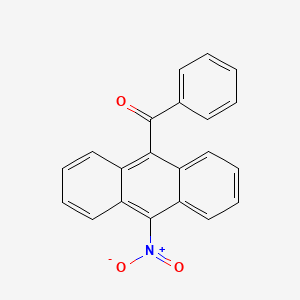
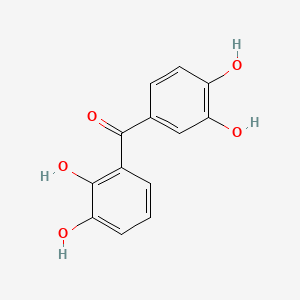
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
